Isopropylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWMTXTYKVFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195762 | |
| Record name | Piperazine, 1-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-42-7 | |
| Record name | Isopropylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations Involving 1 Isopropylpiperazine
Advanced Synthetic Routes to 1-Isopropylpiperazine (B163126) Derivatives
The synthesis of 1-isopropylpiperazine derivatives can be achieved through various advanced methods. These routes are often chosen for their efficiency, yield, and ability to introduce specific functional groups onto the piperazine (B1678402) scaffold.
Nucleophilic Aromatic Substitution with Substituted Phenols
A foundational method for synthesizing derivatives like 1-isopropyl-4-(4-hydroxyphenyl)piperazine (B37068) is through nucleophilic aromatic substitution. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by the nucleophilic nitrogen of 1-isopropylpiperazine.
The classical approach involves reacting 1-isopropylpiperazine with an aryl halide, such as 4-chlorophenol (B41353), under basic conditions. The reaction mechanism is initiated by the deprotonation of the phenol (B47542), followed by the nucleophilic attack of the piperazine nitrogen, displacing the chloride ion. A common procedure utilizes potassium carbonate as the base and a polar aprotic solvent like dimethylformamide (DMF), with the reaction mixture heated at reflux temperatures ranging from 120–130°C for 12–18 hours.
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. Key considerations include the molar ratio of reactants and the choice of solvent.
Molar Ratios: A slight excess of 1-isopropylpiperazine, for instance, a 1:1.2 ratio of 4-chlorophenol to 1-isopropylpiperazine, is often employed to help drive the reaction to completion and minimize the formation of undesired side products.
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) are effective because they can enhance the nucleophilicity of the piperazine. However, their high boiling points can complicate post-reaction removal. The choice of solvent can significantly impact reaction rates and the solubility of the reactants and base.
| Parameter | Condition | Impact |
| Molar Ratio | 1:1.2 (4-chlorophenol:1-isopropylpiperazine) | Minimizes side reactions. |
| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity. |
| Temperature | 120–130°C | Facilitates the reaction. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol. |
| Yield | 65-72% | Impurities can arise from incomplete substitution. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry, offering milder and more efficient routes to C-N bond formation compared to classical methods. rsc.orgacs.org
The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides. In the context of 1-isopropylpiperazine, it can be used to react with aryl bromides like 4-bromophenol (B116583). This reaction typically offers higher yields and proceeds under milder conditions than traditional nucleophilic aromatic substitution. For instance, coupling 1-isopropylpiperazine with 4-bromophenol can achieve yields of 85-90% in toluene (B28343) at 80–90°C over 8-10 hours.
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system, which consists of a palladium precursor and a phosphine (B1218219) ligand. uwindsor.ca
Palladium Precursors: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and versatile palladium source. uwindsor.ca
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Xantphos: This bulky biaryl phosphine ligand is effective in promoting the coupling of a wide range of amines and aryl halides. rsc.org It has been successfully used in the reaction between 1-isopropylpiperazine and 4-bromophenol.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Another widely used chiral bisphosphine ligand that can be effective in various cross-coupling reactions. acs.org In some cases, using BINAP can help reduce metal leaching.
Optimization of the catalyst system often involves screening different ligands and adjusting the palladium loading to achieve the best results. For example, a 2 mol% palladium loading with BINAP as the ligand has been shown to be an effective alternative system. The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) sometimes outperforming potassium carbonate (K₂CO₃) by minimizing side product formation.
| Component | Example | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂ | Source of the palladium catalyst. |
| Ligand | Xantphos | Stabilizes the catalyst and facilitates reductive elimination. |
| Ligand | BINAP | Alternative ligand, can reduce metal leaching. |
| Base | Cs₂CO₃ | Deprotonates the amine, often minimizes side products. |
| Solvent | Toluene | Common solvent for Buchwald-Hartwig reactions. |
Reductive Amination Reactions
Reductive amination is a cornerstone method for forming C-N bonds and is frequently employed in the synthesis of substituted piperazines. mdpi.commasterorganicchemistry.com This reaction involves the initial formation of an iminium ion from the reaction of an amine (like 1-isopropylpiperazine) with a carbonyl compound (an aldehyde or ketone), followed by reduction of the iminium intermediate to the corresponding amine. masterorganicchemistry.com
Utilizing Sodium Triacetoxyborohydride (B8407120)
Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a preferred reducing agent for reductive aminations due to its mildness and selectivity. sciencemadness.orgacs.orgorganic-chemistry.org Unlike stronger reducing agents, NaBH(OAc)₃ selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound, which minimizes side reactions such as the reduction of the aldehyde or ketone to an alcohol. masterorganicchemistry.comacs.org This selectivity is particularly advantageous in one-pot direct reductive amination procedures. acs.org
The synthesis of 1-isopropylpiperazine itself can be achieved via reductive amination of piperazine with acetone (B3395972). masterorganicchemistry.com In a typical procedure, piperazine and acetone are reacted in the presence of NaBH(OAc)₃. The acetone provides the isopropyl group that is installed on one of the piperazine nitrogens.
Solvent and Reagent Considerations
The choice of solvent is crucial for the success of reductive amination reactions. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reactions involving sodium triacetoxyborohydride. organic-chemistry.orgreddit.com Tetrahydrofuran (THF) and acetonitrile (B52724) are also viable options in many cases. organic-chemistry.org While effective, the use of chlorinated solvents like DCM and DCE is being re-evaluated due to environmental concerns, with greener alternatives like ethyl acetate being explored. acsgcipr.org
The stability of the reducing agent in the chosen solvent is a key consideration. For example, sodium triacetoxyborohydride can degrade in protic solvents like methanol, though it is often stable enough in isopropanol (B130326) to complete the reaction. reddit.com The reaction time is another critical parameter, as prolonged reactions can lead to side products. reddit.com For instance, amines can be acetylated by NaBH(OAc)₃ or react with solvents like DCM over extended periods. reddit.com Therefore, careful optimization of the solvent, reagent stoichiometry, and reaction time is necessary to achieve high yields and purity. mdpi.com
Table 2: Common Solvents and Reagents in Reductive Amination
| Component | Examples | Key Considerations |
|---|---|---|
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions. acs.orgorganic-chemistry.org |
| Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Solubilizes reactants, can influence reaction rate and side reactions. organic-chemistry.orgreddit.com |
| Catalyst (for ketones) | Acetic Acid | Can accelerate the reaction, especially with less reactive ketones. organic-chemistry.org |
Demethylation of Methoxy (B1213986) Precursors
In the synthesis of more complex molecules containing the 1-isopropylpiperazine moiety, it is common to use precursors with protecting groups. Methoxy groups on aromatic rings are frequently used as protecting groups for phenols. nih.govmdpi.com The final step in such syntheses often involves the demethylation of these methoxy precursors to reveal the free hydroxyl group. nih.gov
Acidic Cleavage (e.g., using Aqueous HBr)
A common and effective method for cleaving aryl methyl ethers is the use of strong acids, such as aqueous hydrobromic acid (HBr). nih.govmdpi.com Refluxing the methoxy-substituted compound with aqueous HBr, often in the presence of a co-solvent like acetic acid, leads to the cleavage of the ether bond and formation of the corresponding phenol. mdpi.comencyclopedia.pub Boron tribromide (BBr₃) is another powerful reagent used for this transformation, capable of demethylating even sterically hindered methoxy groups. nih.gov
Purity and Degradation Control
While acidic cleavage is a robust method, it can also lead to the formation of impurities and degradation products, particularly under harsh conditions. researchgate.net The strong acidic environment and high temperatures can cause side reactions, such as the degradation of the piperazine ring or other sensitive functional groups present in the molecule. mdpi.comacs.org
Therefore, careful control of reaction conditions, such as temperature and reaction time, is essential to maximize the yield of the desired phenolic product and minimize degradation. Purification of the final product, often through techniques like column chromatography or crystallization, is typically required to remove any impurities and byproducts generated during the demethylation step. nih.gov The choice of demethylating agent can also influence the purity profile; for instance, BBr₃ can sometimes offer cleaner reactions at lower temperatures compared to HBr. nih.gov
Table 3: Reagents for Demethylation of Methoxy Precursors
| Reagent | Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Aqueous Hydrobromic Acid (HBr) | Reflux, often with acetic acid mdpi.comencyclopedia.pub | Readily available, effective | Harsh conditions, potential for side reactions researchgate.net |
| Boron Tribromide (BBr₃) | Often at low temperatures (e.g., -78°C to room temp) in CH₂Cl₂ nih.gov | Highly effective, can be used at lower temperatures | Moisture sensitive, corrosive |
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and 1-isopropylpiperazine is frequently employed as the amine component in these reactions. The coupling of 1-isopropylpiperazine with carboxylic acids is achieved using a range of standard activating agents and conditions to produce the corresponding amide derivatives.
The formation of an amide bond between a carboxylic acid and 1-isopropylpiperazine requires the activation of the carboxylic acid. This is commonly accomplished using carbodiimide (B86325) reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization. nih.govpeptide.com
An alternative and highly effective class of reagents are uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comgrowingscience.com These reactions are typically run in the presence of a non-nucleophilic organic base, with N,N-Diisopropylethylamine (DIPEA) being a common choice to neutralize the acid formed during the reaction. nih.govgrowingscience.com For example, the coupling of a carboxylic acid with 1-isopropylpiperazine using HATU and DIPEA proceeds through an activated O-acylisourea intermediate, which is then readily attacked by the secondary amine of the piperazine to form the stable amide bond. growingscience.com
The choice of solvent and temperature is critical for optimizing amide coupling reactions. Aprotic polar solvents are generally preferred to ensure the solubility of the reactants and reagents. growingscience.com Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequently used. growingscience.comgoogle.com
Reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic activation step, particularly when using highly reactive reagents. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. google.com The specific conditions can be tailored based on the reactivity of the substrates.
Table 1: Representative Conditions for Amide Coupling with 1-Isopropylpiperazine
| Carboxylic Acid Substrate | Coupling Reagents | Base | Solvent | Temperature |
|---|---|---|---|---|
| 4-Formylbenzoic acid | Oxalyl chloride, cat. DMF | - | THF | 0 °C to RT |
| 2-Benzoylbenzoic acid | HATU | DIPEA | DMF | Room Temp |
| 3-Cyanobenzoic acid | HATU | DIPEA | Acetonitrile | Room Temp |
This table presents a summary of typical conditions found in synthetic procedures. Specific reaction times and yields are substrate-dependent.
SNAr Reactions for Functionalization
1-Isopropylpiperazine serves as an effective nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This transformation is a powerful method for attaching the isopropylpiperazine moiety to electron-deficient aromatic or heteroaromatic rings. vulcanchem.comnih.gov The reaction requires an aromatic ring substituted with at least one strong electron-withdrawing group and a good leaving group, typically a halogen.
A common application involves the reaction of 1-isopropylpiperazine with a halogenated pyridine (B92270) or other heterocyclic compound. For instance, the synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde can be achieved by reacting 1-isopropylpiperazine with a brominated 4-methylnicotinaldehyde (B1314049) precursor. vulcanchem.com Such reactions are typically performed in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80–100 °C) and in the presence of a base like potassium carbonate (K₂CO₃) to act as a scavenger for the hydrogen halide byproduct. vulcanchem.com
Protecting Group Strategies (e.g., Boc Protection of Piperazine Nitrogen)
In multi-step syntheses, it is often necessary to selectively protect one of the nitrogen atoms of the piperazine ring to control its reactivity. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the secondary amine of 1-isopropylpiperazine or for one nitrogen of a parent piperazine before the introduction of the isopropyl group. nih.gov
The Boc group is introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534). This reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), providing an orthogonal protection strategy. organic-chemistry.org This allows for functionalization at the unprotected nitrogen (e.g., via alkylation to install the isopropyl group) while the other nitrogen remains masked.
Stereoselective Synthesis of 1-Isopropylpiperazine-Containing Structures
The creation of chiral molecules containing the 1-isopropylpiperazine scaffold is of significant interest, particularly in medicinal chemistry where stereochemistry often dictates biological activity. nih.govresearchgate.net
Chiral Pool Approaches (e.g., from Optically Pure Amino Acids)
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgmdpi.comblogspot.com α-Amino acids are ideal precursors for this purpose in the synthesis of chiral piperazines. nih.govresearchgate.net
For example, an optically pure amino acid can be used to construct a chiral diketopiperazine intermediate. Specifically, (S)-valine, which naturally contains the isopropyl stereocenter, can be dimerized or coupled with another amino acid to form a (3S)-isopropylpiperazine-2,5-dione. rsc.orgox.ac.uk This diketopiperazine serves as a rigid chiral template. The stereocenter derived from the amino acid directs the stereochemical outcome of subsequent reactions. rsc.orgox.ac.uk The piperazine-2,5-dione can then undergo further modifications, such as alkylation at other positions, followed by reduction of the amide functionalities (e.g., using LiAlH₄) to yield the corresponding enantiomerically enriched substituted piperazine. researchgate.net This approach provides a reliable method for establishing the absolute stereochemistry of the final 1-isopropylpiperazine-containing structure. nih.gov
Diastereoselective Elaboration via Metalation and Electrophilic Reactions
The stereoselective functionalization of the piperazine scaffold is crucial for developing new chemical entities with specific biological activities. One effective strategy for achieving this is through the metalation of piperazine derivatives, followed by quenching with various electrophiles. This approach allows for the controlled introduction of substituents at specific positions with a high degree of diastereoselectivity.
Research has demonstrated that orthogonally protected 2-oxopiperazines can be efficiently synthesized and subsequently elaborated. researchgate.net The metalation of these heterocycles, followed by reaction with electrophiles, typically leads to the formation of anti 3,5-disubstituted-oxopiperazines. researchgate.net This outcome is consistent with established models of 1,3-asymmetric induction. researchgate.net
A highly accessible diastereoselective synthesis has been developed for more complex systems, such as oxazolo[3,4-a]pyrazine derivatives. nih.govacs.org This method begins with commercially available L-amino acid methyl esters, which sets the initial stereochemistry. nih.govacs.org A key step in this process is the ortho-lithiation of N-Boc-protected piperazine intermediates using reagents like sec-butyllithium (B1581126) (sec-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.govacs.org The absolute configuration introduced at the C-2 position of the piperazine ring, derived from the starting amino acid, effectively directs the spatial orientation of the substituents during the subsequent electrophilic reaction. nih.govacs.org This diastereoselective control is critical for building the final complex structure. nih.gov
Table 1: Diastereoselective Elaboration of Piperazine Derivatives
| Synthetic Step | Reagents & Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|
| Metalation | sec-Butyllithium (sec-BuLi), TMEDA, THF, -78 °C | Formation of a configurationally stable organolithium intermediate. | nih.govacs.org |
| Electrophilic Quench | Various electrophiles | Diastereoselective formation of substituted piperazines. | researchgate.net |
| Overall Elaboration | Metalation of 2-oxopiperazines followed by electrophilic reaction. | Leads to anti 3,5-disubstituted-oxopiperazines. | researchgate.net |
| Ortho-lithiation Strategy | Starting from L-amino acids to set initial stereocenter. | The stereochemistry at C-2 directs the final configuration. | nih.govacs.org |
Catalyst Screening for Asymmetric Alkylation
Achieving high enantioselectivity in the alkylation of piperazine derivatives often requires the careful selection of a catalyst system. Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. The process of identifying the optimal catalyst typically involves screening a diverse library of potential candidates.
High-throughput screening has proven effective for identifying catalysts for related asymmetric transformations, such as the enantioselective hydrogenation of 3-alkylidenelactams. researchgate.net This process can involve testing hundreds of potential catalysts, for instance by combining different metal precursors with a variety of phosphine ligands. researchgate.net For asymmetric alkylation, a similar approach would be employed to find a catalyst that provides both high yield and excellent enantioselectivity.
Interestingly, studies on the alkylation of aldehydes have shown that the use of achiral diamine or diimine additives can significantly alter the stereochemical outcome of reactions catalyzed by chiral ligands like BINOL, demonstrating the complex interplay of components in the catalytic system. rsc.org The screening process is therefore essential to optimize these interactions for a specific transformation, such as the asymmetric alkylation of a 1-isopropylpiperazine precursor. rsc.org
Table 2: Components for Catalyst Screening in Asymmetric Alkylation
| Component Type | Examples | Purpose | Reference |
|---|---|---|---|
| Metal Precursors | Palladium (Pd) complexes, Iridium (Ir) complexes, Copper (Cu) salts, Zinc (Zn) reagents | The metallic center where catalysis occurs. | researchgate.netmdpi.com |
| Chiral Ligands | Phosphines (e.g., BINAP, BDPP), Diamines (e.g., sparteine), Amino alcohols | To create a chiral environment around the metal, inducing asymmetry. | researchgate.netrsc.orgmdpi.com |
| Achiral Additives | Diamines, Diimines | To modify the catalytic environment and potentially enhance stereoselectivity. | rsc.org |
Solvent and Temperature Effects on Stereoselectivity
Solvent and temperature are critical parameters in controlling the stereoselectivity of chemical reactions. They are not merely a passive medium but can actively participate in the reaction mechanism, influencing the energy of transition states that lead to different stereoisomers. rsc.org Intensive investigations into the role of solvents in diastereo- and enantioselective reactions have revealed the existence of dynamic solvation effects. rsc.org
The choice of solvent, from non-polar hydrocarbons to polar ethers, can alter the equilibrium between distinct solute-solvent clusters, which are considered the true reactive species in the solution. rsc.org This change in the solvation sphere around the reactants and the catalyst can lead to significant variations in the diastereomeric or enantiomeric ratio of the product. rsc.org
Furthermore, temperature-dependent measurements of stereoselectivity can provide deep insights into the reaction mechanism. rsc.org In some stereoselective reactions, non-linear Eyring plots are observed, which indicates a change in the rate-determining step or a shift in equilibrium between different reactive pathways as the temperature changes. rsc.org This phenomenon highlights that a simple change in temperature can invert the preferred stereochemical outcome, a crucial consideration when optimizing the synthesis of a specific stereoisomer of a 1-isopropylpiperazine derivative. rsc.org
Table 3: Influence of Solvent and Temperature on Stereoselectivity
| Parameter | Effect | Mechanism | Reference |
|---|---|---|---|
| Solvent Polarity | Alters diastereo- and enantiomeric ratios. | Affects the stability of polar transition states and the formation of solute-solvent clusters. | rsc.org |
| Solvent Type | (e.g., Aliphatic vs. Aromatic Hydrocarbons, Ethers) Can change the dominant stereochemical pathway. | Specific solvent-solute interactions can favor one transition state over another. | rsc.org |
| Temperature | Can change the degree of stereoselectivity and even invert the major product stereoisomer. | Temperature affects the equilibrium between different reactive species and can reveal non-linear Eyring behavior. | rsc.org |
Industrial Production Methodologies and Scalability Considerations
Continuous Flow Reactor Applications
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Continuous flow chemistry offers significant advantages over traditional batch processing for the manufacture of piperazine derivatives, including improved safety, efficiency, and consistency.
Flow reactors, such as tubular fixed-bed reactors, are well-suited for the co-production of piperazine and its N-monoalkyl derivatives like 1-isopropylpiperazine. researchgate.net In one established process, N-β-hydroxyethyl-1,2-ethylenediamine and an alcohol (such as isopropanol, which also acts as the alkylating agent) are passed over a heterogeneous catalyst in a fixed-bed reactor. researchgate.net This method allows for high conversion and sustained catalyst performance over hundreds of hours. researchgate.net
More advanced modular flow systems, like the Vapourtec R2+/R4 reactor, are used for multi-step syntheses. beilstein-journals.orgresearchgate.net These systems enable the sequential execution of different chemical transformations, such as the hydration of a nitrile followed by the hydrogenation of a pyrazine (B50134) ring to form a piperazine. beilstein-journals.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor is key to maximizing yield and purity, making it a highly reproducible and scalable method for industrial production.
Table 4: Application of Flow Reactors in Piperazine Synthesis
| Reactor Type | Application | Key Features | Reference |
|---|---|---|---|
| Tubular Fixed-Bed Reactor | Co-production of piperazine and N-monothis compound. | Use of heterogeneous catalysts (e.g., Cu–Cr–La/γ-Al2O3); sustained operation. | researchgate.net |
| Vapourtec R2+/R4 System | Multi-step synthesis of piperazine-2-carboxamide. | Modular design for sequential reactions; precise control of parameters. | beilstein-journals.orgresearchgate.net |
| General Flow Systems | Scalable synthesis of Boc-protected 2-isopropylpiperazine. | Enhanced efficiency, reproducibility, and process control for large-scale production. |
Automated Reaction Monitoring for Quality Control
To ensure high quality and efficiency in industrial-scale synthesis, particularly in continuous flow processes, automated real-time reaction monitoring is essential. Process Analytical Technology (PAT) plays a crucial role in providing continuous feedback on the state of a reaction, allowing for immediate adjustments and ensuring the final product meets specifications. beilstein-journals.org
For piperazine synthesis in a flow reactor, in-line Fourier-transform infrared (FTIR) spectroscopy is a powerful monitoring tool. beilstein-journals.orgresearchgate.net A device like the Mettler-Toledo FlowIR™ can be connected directly to the reactor output to track the concentration of reactants and products in real-time by monitoring specific vibrational frequencies, such as the change from a nitrile to an amide. beilstein-journals.orgresearchgate.net
In addition to FTIR, online mass spectrometry (MS) can be used for reaction monitoring. acs.org Miniature MS systems can be coupled with flow reactors to provide data on the molecular weight of the species in the reaction stream. acs.org This automated monitoring, often controlled by custom software, allows for the self-optimization of reaction parameters to maximize yield and purity, forming the basis of modern, efficient chemical manufacturing. beilstein-journals.orgacs.org
Table 5: Automated Monitoring Techniques for Quality Control
| Technique | Parameter Monitored | Benefit for Quality Control | Reference |
|---|---|---|---|
| In-line FTIR (FlowIR™) | Functional group conversion (e.g., nitrile to amide). | Provides real-time feedback on reaction progress and completion. | beilstein-journals.orgresearchgate.net |
| Online Mass Spectrometry (MS) | Molecular weight of components in the reaction stream. | Confirms product formation and detects byproducts. | acs.org |
| Automated Control Software | Combines data from various sensors to adjust reaction conditions (e.g., flow rate, temperature). | Enables autonomous self-optimization for yield and purity; ensures process consistency. | beilstein-journals.orgacs.org |
Chemical Reactivity and Further Transformations of 1-Isopropylpiperazine Derivatives
1-Isopropylpiperazine is a versatile building block in organic synthesis, and its derivatives can undergo a wide range of chemical transformations to generate more complex molecules. ontosight.ai The two nitrogen atoms of the piperazine ring offer multiple sites for functionalization.
Common reactions involving the piperazine nitrogens include N-alkylation and N-acylation. smolecule.com Alkylation can introduce additional substituents, while acylation with reagents like acid chlorides can form amides, which may alter the molecule's properties. mdpi.comsmolecule.com For instance, 1-isopropylpiperazine can be coupled with carboxylic acids using standard activating agents like HATU to form amide derivatives. mdpi.com The basic nature of the piperazine nitrogen also allows for the formation of salts, which can improve solubility and stability. smolecule.com
Beyond simple acylation and alkylation, 1-isopropylpiperazine derivatives can participate in more advanced chemical reactions. These include oxidation to form the corresponding N-oxides and reduction reactions. They can also be used in metal-catalyzed cross-coupling reactions, such as the Ullmann-type N-arylation. mdpi.com Furthermore, derivatives of 1-isopropylpiperazine can be functionalized with terminal alkynes and subsequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to construct complex bis-triazolyl-pyridine structures. mdpi.com
Table 6: Chemical Transformations of 1-Isopropylpiperazine Derivatives
| Reaction Type | Example Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Isopropyl halides, Benzyl (B1604629) bromide | Further substituted piperazines. | nih.gov |
| N-Acylation | Acid chlorides, Carboxylic acids + HATU | Piperazine amides. | mdpi.comsmolecule.com |
| Oxidation | Hydrogen peroxide, Peracids | N-oxides. | |
| Salt Formation | Various acids | Piperazine salts. | smolecule.com |
| Click Chemistry (CuAAC) | Azide-functionalized scaffolds, Copper catalyst | Triazole-containing compounds. | mdpi.com |
| Arylation | Aryl diazenyl groups, Aryl halides (Ullmann reaction) | N-Aryl piperazines. | mdpi.com |
Oxidation Reactions (e.g., Phenolic Group to Quinones)
The oxidation of phenolic derivatives of 1-isopropylpiperazine is a key transformation for accessing quinone and quinone-like structures. Electrochemical methods have been shown to be effective for the oxidation of related 4-(piperazin-1-yl)phenols. researchgate.netresearchgate.net This process typically involves the oxidation of the phenol to generate a p-quinone-imine intermediate. researchgate.net
Table 1: Examples of Oxidation Reactions
| Substrate | Reagent/Conditions | Product |
|---|---|---|
| 4-(Piperazin-1-yl)phenols | Electrochemical Oxidation (Cyclic Voltammetry, Controlled-Potential Coulometry) in water/acetonitrile | p-Quinone-imine derivatives researchgate.net |
Reduction Reactions (e.g., to Corresponding Alcohols)
Functional groups on derivatives of 1-isopropylpiperazine can be selectively reduced to afford corresponding alcohols. A notable example is the reduction of a ketone to a secondary alcohol. The use of common reducing agents like sodium borohydride (B1222165) (NaBH₄) is effective for this transformation. masterorganicchemistry.com
In a specific patented example, a complex ketone containing the 1-isopropylpiperazine moiety, [3-(1-Benzyl-pyrrolidin-2-yl)-1H-indol-6-yl]-(4-isopropyl-piperazin-1-yl)-methanone, was reduced to its corresponding alcohol using sodium borohydride. google.com This type of reduction is fundamental in organic synthesis, allowing for the conversion of carbonyl compounds into hydroxyl groups, which can be crucial for modulating the biological activity and physical properties of the molecule. scirp.orgresearchgate.net The choice of reducing agent is critical; while strong reagents like lithium aluminum hydride (LiAlH₄) reduce a wide range of carbonyls, milder agents like sodium borohydride allow for greater selectivity, leaving groups like esters and amides intact. masterorganicchemistry.com
Table 2: Examples of Reduction Reactions
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| [3-(1-Benzyl-pyrrolidin-2-yl)-1H-indol-6-yl]-(4-isopropyl-piperazin-1-yl)-methanone | Sodium Borohydride (NaBH₄) | [3-(1-Benzyl-pyrrolidin-2-yl)-1H-indol-6-yl]-(4-isopropyl-piperazin-1-yl)-methanol | Not specified google.com |
Substitution Reactions (e.g., Phenolic Hydrogen with Electrophiles)
The phenolic hydroxyl group in derivatives such as 4-(4-isopropylpiperazin-1-yl)phenol can undergo substitution reactions where the phenolic hydrogen is replaced by an electrophile. smolecule.com A common example of this transformation is O-alkylation.
In a representative synthesis, the phenolic group of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) was alkylated. uliege.be The reaction proceeds by first treating the phenol with a base, such as sodium hydride (NaH), to generate the corresponding sodium salt. This more nucleophilic phenoxide then reacts with an alkyl bromide to yield the O-alkylated product. uliege.be This method is a standard procedure for forming ether linkages on phenolic compounds and is a key step in modifying the structure of hydroxyphenylpiperazine derivatives to explore structure-activity relationships. The initial N-acetylation of the piperazine serves to protect one of the nitrogen atoms, directing the reaction to the desired phenolic site.
Table 3: Examples of Substitution Reactions
| Substrate | Reagent/Conditions | Product |
|---|---|---|
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 1. Sodium Hydride (NaH) 2. Alkylbromide | 1-Acetyl-4-(4-alkyloxyphenyl)piperazine uliege.be |
Deprotection Reactions (e.g., Boc Group Removal)
In multi-step syntheses, one of the nitrogen atoms of the piperazine ring is often protected to control reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The removal, or deprotection, of the Boc group is a common and critical step, typically achieved under acidic conditions. nih.gov
A standard method for Boc deprotection involves treating the N-Boc protected piperazine derivative with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.govcommonorganicchemistry.combeilstein-journals.org For instance, tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate can be efficiently deprotected using a solution of TFA in DCM, yielding 4-(4-acetylphenyl)piperazine with a high yield of 85-90%. Alternative reagents include hydrogen chloride (HCl) in dioxane. This reaction is fundamental for unmasking the secondary amine of the piperazine ring, allowing for subsequent functionalization at that position. The choice of deprotection conditions can be crucial to avoid side reactions with other acid-sensitive functional groups within the molecule. rsc.org
Table 4: Examples of Deprotection Reactions
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| tert-Butyl 4-(4-acetylphenyl)piperazine-1-carboxylate | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 4-(4-Acetylphenyl)piperazine | 85-90% |
| N-Boc protected piperazine derivatives | 50% TFA in DCM | Deprotected piperazine derivative | Not specified google.com |
Medicinal Chemistry and Pharmacological Investigations of 1 Isopropylpiperazine Derivatives
Structure-Activity Relationship (SAR) Studies of 1-Isopropylpiperazine (B163126) Derivatives
The therapeutic potential of piperazine-containing compounds can be significantly influenced by the nature and position of various substituents on the piperazine (B1678402) ring and its attached moieties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Impact of Substituent Modifications on Biological Activity and Selectivity
Furthermore, the electronic properties of substituents play a critical role. The presence of electron-withdrawing groups, such as chloro or fluoro substituents, on a phenyl ring attached to the piperazine moiety has been shown to enhance the anti-tumor activity of some piperazine derivatives researchgate.net. This suggests that similar modifications to aryl-substituted 1-isopropylpiperazine derivatives could be a promising avenue for enhancing their anticancer potential.
Exploration of Substitution Patterns on the Piperazine Ring and Adjacent Moieties
The spatial arrangement of substituents on the piperazine ring and any adjoining chemical structures is a critical determinant of a molecule's interaction with its biological target. An analysis of small molecule active pharmaceutical ingredients (APIs) approved by the FDA reveals a strong preference for specific substitution patterns on benzenoid rings, with 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) substitutions being the most common researchgate.net. These patterns are often favored due to their accessibility through established synthetic methods researchgate.net.
In the context of piperazine derivatives, the substitution pattern on an attached aryl ring can significantly influence activity. For example, in a series of 1,2-benzothiazine derivatives, the position and nature of substituents on a phenylpiperazine moiety were key to their cytotoxic activity nih.gov. Specifically, derivatives with a 3,4-dichlorophenyl substituent on the piperazine ring showed the highest cytotoxicity against cancer cell lines nih.gov. While direct studies on 1-isopropylpiperazine are limited, these findings highlight the importance of systematically exploring different substitution patterns on any moieties attached to the 1-isopropylpiperazine core to optimize pharmacological activity.
Correlation of Physicochemical Properties (e.g., Lipophilicity) with Pharmacokinetic Profiles
The physicochemical properties of a drug candidate, such as its lipophilicity, are fundamental to its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) researchgate.net. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-rich environment and is a key factor influencing its ability to cross biological membranes researchgate.netbohrium.com.
For piperazine derivatives, a clear relationship between lipophilicity and biological activity has been observed in several studies. For instance, in a study of 1,4-piperazine derivatives of aryloxyaminopropanols, a significant parabolic correlation was found between their beta-adrenolytic activity and their lipophilicity, as determined by chromatographic methods nih.gov. This indicates that there is an optimal range of lipophilicity for biological activity in that particular class of compounds.
Biological Activity Profiling of 1-Isopropylpiperazine-Derived Compounds
The versatile structure of the piperazine ring has led to its incorporation into a wide array of compounds with diverse biological activities, including anticancer properties.
Antimicrobial and Antifungal Properties
The piperazine nucleus is a recognized "privileged structure" in medicinal chemistry, frequently found in biologically active compounds with a broad spectrum of pharmacological activities, including antimicrobial and antifungal effects derpharmachemica.comnih.gov. The incorporation of this scaffold into various molecular frameworks has led to the development of potent agents against a range of microbial pathogens derpharmachemica.comnih.gov.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of 1-isopropylpiperazine have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net In various studies, these compounds have been screened against strains such as Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative) derpharmachemica.comresearchgate.net.
For example, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates showed that sparfloxacin and gatifloxacin derivatives were highly active against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1-5 μg/ml derpharmachemica.com. Similarly, newly synthesized ciprofloxacin derivatives with an N-4 piperazinyl modification showed higher potency against Staphylococcus aureus (MIC 1.70 µg/mL) compared to the parent ciprofloxacin (MIC 5.49 µg/mL) researchgate.net. However, activity against Gram-negative bacteria has been variable, with some studies reporting poor activity derpharmachemica.com. Other research on different piperazine derivatives has shown potent activity; for instance, compound RL-308 was effective against Shigella flexineri, S. aureus, and Methicillin-resistant S. aureus (MRSA) with MIC values of 4µg, 8µg, and 32µg respectively ijcmas.com.
| Derivative Class/Compound | Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Sparfloxacin/Gatifloxacin derivatives | Gram-positive strains (e.g., S. aureus) | 1-5 | derpharmachemica.com |
| N-4 piperazinyl ciprofloxacin derivative | Staphylococcus aureus ATCC 6538 | 1.70 | researchgate.net |
| Ciprofloxacin (parent drug) | Staphylococcus aureus ATCC 6538 | 5.49 | researchgate.net |
| Compound RL-308 | Shigella flexineri | 4 | ijcmas.com |
| Compound RL-308 | S. aureus | 8 | ijcmas.com |
| Compound RL-308 | MRSA | 32 | ijcmas.com |
Antifungal Efficacy Against Fungal Species (e.g., Candida albicans, Aspergillus species)
The antifungal potential of 1-isopropylpiperazine derivatives has been explored against clinically relevant fungal species. Studies have evaluated these compounds against Candida albicans and various Aspergillus species, which are common causes of fungal infections in humans researchgate.netijbpsa.com.
In one study, a series of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives were synthesized and found to strongly inhibit the morphological transition and virulence of C. albicans, although they did not affect the growth rate nih.gov. Another study found that a chalcone derivative containing a piperazine moiety was the most potent compound against C. albicans, with a MIC value of 2.22 µg/mL derpharmachemica.com. Other research has identified nicotinamide derivatives with potent activity against C. albicans SC5314, with compound 16g showing a MIC of 0.25 μg/mL and effectiveness against several fluconazole-resistant strains mdpi.com. The antifungal activity of piperazine derivatives has also been noted against Aspergillus niger derpharmachemica.comresearchgate.net.
| Derivative Class/Compound | Fungal Species | MIC (μg/mL) | Source |
|---|---|---|---|
| Chalcone-piperazine derivative | Candida albicans | 2.22 | derpharmachemica.com |
| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 | mdpi.com |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | 0.125–1 | mdpi.com |
| Sphingosine | Aspergillus fumigatus | 2 | mdpi.com |
| Sphingosine | Aspergillus niger F19 | 4 | mdpi.com |
Mechanistic Studies on Microbial Cell Membrane Disruption
The primary mechanism of action for many antimicrobial agents involves the disruption of the microbial cell membrane nsf.gov. Cationic and hydrophobic groups on the molecule facilitate binding to the negatively charged bacterial cell membranes through electrostatic interactions nsf.gov. Subsequently, the hydrophobic parts insert into the membrane's core, leading to disruption and cell death nsf.gov.
For some antifungal piperazine derivatives, the mechanism has been linked to targeting the cell wall. For example, the nicotinamide derivative 16g was found to disrupt the cell wall of C. albicans mdpi.com. Electron microscopy revealed that cells treated with this compound displayed broken edges and a thickened distance between the cell wall and cell membrane, which was filled with cytosolic fluid, indicating a loss of structural integrity mdpi.com. This disruption of the cell's protective outer layer is a key aspect of its fungicidal activity. While pore formation is a suggested mechanism for many antimicrobial peptides, the specific modes of disruption can vary and may include the formation of sievelike nanoporous structures or the complete transformation of the membrane into stripelike structures at higher concentrations nih.gov.
Neuropharmacological Effects
The piperazine scaffold is a key pharmacophore in many centrally acting drugs, including anxiolytics, antipsychotics, and antidepressants researchgate.net. Its derivatives are known to interact with various neurotransmitter receptors, particularly within the monoamine pathways researchgate.net.
Selective Serotonin Reuptake Inhibition (SSRI)
Piperazine derivatives are prominent in the development of Selective Serotonin Reuptake Inhibitors (SSRIs) google.com. SSRIs are a major class of drugs for treating depression and anxiety disorders biorxiv.org. They function by binding to the serotonin transporter, which prevents the reuptake of extracellular serotonin, thereby increasing its availability in the synaptic cleft biorxiv.org. This modulation of the serotonergic system is believed to contribute to their therapeutic effects nih.gov. The development of novel piperazine derivatives continues to be an active area of research to identify compounds with improved efficacy and faster onset of action google.comnih.gov. Research has shown that the antidepressant-like effects of some arylpiperazine derivatives are mediated by their interaction with serotonin 5-HT1A receptors nih.gov.
Brain Permeability Studies for CNS Applications (e.g., PARP-1 Inhibitors)
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The piperazine moiety is a common structural feature in many CNS-active drugs and is often incorporated into molecules to enhance their brain permeability. This is particularly relevant for the development of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in DNA repair and a target for various cancers, including those in the brain. nih.govekb.eg
First-generation PARP inhibitors have demonstrated limited CNS distribution due to not being specifically designed for brain penetration. ekb.eg However, the piperazine scaffold has been identified as an important fragment in the design of subsequent generations of PARP-1 inhibitors with improved pharmacokinetic properties, including the ability to cross the BBB. nih.gov For example, the FDA-approved PARP-1 inhibitor Olaparib contains a piperazine ring. nih.gov
While specific studies on the brain permeability of 1-isopropylpiperazine-containing PARP-1 inhibitors are not extensively detailed in the provided search results, the general principles of designing brain-penetrant molecules often involve optimizing physicochemical properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. The inclusion of an isopropyl group on the piperazine ring would modify these properties, potentially influencing the molecule's ability to cross the BBB. Computational and in vitro models, such as the parallel artificial membrane permeation assay (PAMPA-BBB), are valuable tools for predicting the BBB permeability of new chemical entities. ekb.eg
Studies on Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. nih.gov This technology allows for the precise control of neuronal activity and signaling pathways in vivo. nih.gov The most commonly used DREADD actuator is clozapine-N-oxide (CNO). nih.gov
In the quest to develop new and improved DREADD ligands, structure-activity relationship (SAR) studies are crucial. One such study explored analogs of CNO and synthesized a derivative of 1-isopropylpiperazine, namely 4-(8-Chloro-5H-dibenzo[b,e] nih.govpainphysicianjournal.comdiazepin-11-yl)-1-isopropylpiperazine N-oxide. This compound is a direct analog of CNO, where the N-methylpiperazine group is replaced by a 1-isopropylpiperazine N-oxide group.
The development of novel DREADD agonists with different potencies and selectivities for various DREADD receptors (e.g., hM3Dq for activation and hM4Di for inhibition) is an active area of research. nih.gov The synthesis of the 1-isopropylpiperazine derivative highlights the exploration of modifications to the piperazine substituent of CNO-like molecules to modulate their pharmacological properties as DREADD activators. These studies are fundamental for creating the next generation of DREADD ligands that can be used to dissect neural circuits with greater precision.
Enzyme Inhibition Studies
Tyrosinase Inhibition and Potential for Melanin Production Regulation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. researchgate.net The inhibition of tyrosinase is a major strategy for the regulation of melanin production, with applications in the treatment of hyperpigmentation disorders and in the cosmetics industry. researchgate.net The piperazine scaffold has been investigated as a core structure in the design of novel tyrosinase inhibitors. researchgate.net
Several studies have demonstrated the tyrosinase inhibitory potential of piperazine derivatives. For example, a series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their ability to inhibit tyrosinase. researchgate.net In this series, the compound featuring an indole (B1671886) moiety at the N-1 position of the piperazine ring showed significant tyrosinase inhibitory activity with an IC₅₀ value of 72.55 μM. researchgate.net Kinetic analysis revealed a mixed-type inhibition mechanism. researchgate.net
Another study focused on 1-tosyl piperazine dithiocarbamate acetamide hybrids. nih.gov One of the synthesized compounds, 4d, exhibited excellent tyrosinase inhibition with an IC₅₀ of 6.88 ± 0.11 µM, which was more potent than the standard inhibitor kojic acid (IC₅₀ = 30.34 ± 0.75 µM). nih.gov Structure-activity relationship (SAR) studies indicated that the nature of the substituents on the N-phenyl acetamide portion of the molecule played a crucial role in the inhibitory activity. nih.gov These findings suggest that the 1-substituted piperazine moiety is a valuable scaffold for the development of potent tyrosinase inhibitors.
Table 2: Tyrosinase Inhibitory Activity of Piperazine Derivatives
| Compound Class | Example Compound | IC₅₀ (μM) |
|---|---|---|
| 4-Nitrophenylpiperazines | 4l (with indole moiety) | 72.55 |
| 1-Tosyl piperazine dithiocarbamates | 4d | 6.88 ± 0.11 |
| Reference Standard | Kojic Acid | 30.34 ± 0.75 |
Data compiled from studies on nitrophenylpiperazine and 1-tosyl piperazine derivatives as tyrosinase inhibitors. researchgate.netnih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, making it an important target in cancer therapy. nih.govpainphysicianjournal.com The inhibition of PARP-1 can lead to the selective killing of cancer cells with defects in other DNA repair pathways, a concept known as synthetic lethality. painphysicianjournal.com The piperazine scaffold is a key structural component in several approved and investigational PARP-1 inhibitors. nih.gov
For instance, Olaparib, a clinically approved PARP-1 inhibitor, features a piperazine ring in its structure. nih.gov Text mining and virtual screening studies have identified numerous compounds containing piperazine fragments as potential PARP-1 inhibitors. nih.gov These computational approaches, followed by experimental validation, have led to the discovery of novel piperazine-based hits against the PARP-1 enzyme. nih.gov
While the direct incorporation of a 1-isopropylpiperazine moiety into a PARP-1 inhibitor has not been explicitly detailed in the provided search results, the established importance of the piperazine ring suggests that modifications at the 1-position, such as the addition of an isopropyl group, could be a viable strategy for developing new PARP-1 inhibitors with desirable pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that is primarily expressed in hematopoietic cells and plays a crucial role in the signaling pathways of immune cells. Consequently, the inhibition of PI3Kδ is a promising therapeutic strategy for autoimmune diseases and certain types of hematological malignancies.
Research in this area has led to the discovery of potent and selective PI3Kδ inhibitors that incorporate a piperazine ring in their structure. One such study identified a series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] nih.govekb.egpainphysicianjournal.comtriazin-4-amine derivatives as highly effective PI3Kδ inhibitors. The lead compound from this series demonstrated efficacy in a preclinical mouse model of immune response.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme involved in the regulation of transcription, making it a significant target in cancer therapy. nih.gov Its inhibition can disrupt the transcription of anti-apoptotic proteins that are vital for the survival of cancer cells. nih.gov The piperazine scaffold is recognized as a key moiety in the design of various kinase inhibitors, including those targeting CDKs. nih.govmdpi.com
Research into kinase inhibitors has explored the hybridization of different chemical scaffolds to develop potent and selective compounds. For instance, studies have focused on designing inhibitors by combining the privileged structures of benzofuran and piperazine. nih.gov Additionally, the development of pyrazolo[1,5-a]pyrimidines as CDK inhibitors has been pursued, aiming to merge the pharmacophoric features of known inhibitors like dinaciclib and CAN508. researchgate.net While these studies highlight the importance of the piperazine ring in the broader context of CDK inhibition, specific research focusing on 1-isopropylpiperazine derivatives as selective CDK9 inhibitors is not extensively detailed in the currently available literature. However, the established role of the piperazine moiety in targeting various kinases suggests that derivatives of 1-isopropylpiperazine could be viable candidates for future investigation in the development of novel CDK9 inhibitors. nih.govnih.gov
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by increasing the concentration of acetylcholine in the brain. nih.gov The piperazine nucleus is a key structural component in many compounds designed for their fascinating pharmacological properties, including AChE inhibition. nih.gov
Various studies have demonstrated the potential of piperazine derivatives as effective AChE inhibitors. Research on a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that these compounds act as potent AChE inhibitors. nih.gov Structure-activity relationship (SAR) studies indicated that the potency of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring. For example, electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO2) at the ortho and para positions resulted in the highest inhibitory activity. nih.gov
Another study focused on 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives showed their ability to inhibit human acetylcholinesterase (huAChE), with activity being dependent on the substitution pattern. nih.govresearchgate.net Molecular docking studies suggested that these derivatives could bind to both the catalytic and peripheral anionic sites of the enzyme. nih.govresearchgate.net A broader investigation into various piperazine derivatives confirmed their efficacy, with half-maximal inhibitory concentrations (IC50) in the micromolar range. nih.gov
| Compound Series | Key Findings | IC50 Range (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | Compound with ortho-chloro substituent showed highest potency. | 0.91 - 5.5 | nih.gov |
| 1-(1,4-Benzodioxane-2-carbonyl) piperazine Derivatives | Derivatives bind to both catalytic and peripheral anionic sites of AChE. | Varies | nih.govresearchgate.net |
| Various Piperazine Derivatives | Showed potent inhibition compared to the standard, Tacrine. | 4.59 - 6.48 | nih.gov |
These findings underscore the potential of the piperazine scaffold in developing new therapeutic agents for Alzheimer's disease.
Anti-Prion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. nih.gov A key therapeutic strategy involves inhibiting the accumulation of PrPSc. nih.gov Arylpiperazines have been identified as a promising class of compounds with anti-prion activity. nih.gov
Inhibition of PrPSc Accumulation
High-throughput screening of compound libraries has successfully identified piperazine derivatives as potent inhibitors of PrPSc propagation in permanently prion-infected cell lines. nih.gov Subsequent research focused on optimizing these initial hits led to the development of a small library of arylamides, from which an isopropylpiperazine derivative emerged as a highly promising compound. nih.gov This derivative, where the piperazine ring is located at one end of the molecule, demonstrated significant efficacy in reducing PrPSc levels. nih.gov
Initial arylpiperazine hits showed moderate anti-prion activity with EC50 values in the micromolar range. nih.gov Through structure-activity relationship (SAR) guided synthesis, key analogs were developed with sub-micromolar potency. nih.gov This highlights the potential for chemical modification of the 1-isopropylpiperazine scaffold to yield highly effective agents for inhibiting the accumulation of the pathogenic prion protein.
Mechanistic Analysis of Recombinant Prion Protein (recPrP) Interaction
Understanding the mechanism of action is crucial for the development of anti-prion therapeutics. Mechanistic studies on related compounds have shed light on how these molecules might function. For a diketopiperazine derivative, it was found that the compound acts by directly interacting with recombinant prion protein (recPrP), thereby inhibiting its conversion into the pathological, PrPSc-like form. nih.gov
While some compounds exert their effect through direct binding to PrPC or PrPSc, others may act indirectly by targeting co-factors involved in the misfolding process or by enhancing the cellular clearance of PrPSc. nih.govresearchgate.net For the optimized arylpiperazine derivatives, including the this compound analog, it is hypothesized that their mechanism involves interfering with the PrPC to PrPSc conversion process. nih.govnih.gov Further studies utilizing techniques like surface plasmon resonance and analysis of aggregation kinetics with recombinant PrP are necessary to fully elucidate the direct interaction and mechanism of 1-isopropylpiperazine derivatives. nih.gov
Antioxidant Activity and Neuroprotective Implications
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous clinical disorders, including neurodegenerative diseases. The piperazine nucleus is a core component of many heterocyclic systems that exhibit significant pharmacological activities, including antioxidant properties.
Studies on 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety have demonstrated their capacity to act as antioxidants. Their activity was evaluated using various in vitro methods, including DPPH (2,2'-Diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) assays. The results indicated that the antioxidant capacity is closely linked to the chemical structure of the derivatives. Specifically, the presence of a hydroxyl group was found to be crucial for potent antioxidant properties. These compounds also showed an ability to inhibit lipid peroxidation.
Similarly, 1-(phenoxyethyl)-piperazine derivatives have been investigated for their antioxidant properties in human venous blood samples. The total antioxidant capacity (TAC) was assessed using the FRAP method, while the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) were measured in red blood cell hemolysates. The study found that substitutions on the phenoxyethyl moiety, such as methyl groups, influenced the antioxidant profile of these compounds.
The demonstrated antioxidant activity of piperazine derivatives has significant neuroprotective implications. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. By scavenging free radicals and enhancing the endogenous antioxidant defense systems, these compounds could help mitigate the neuronal damage associated with oxidative stress in neurodegenerative conditions like Parkinson's and Alzheimer's disease.
Anti-inflammatory and Nephrotropic Activities
Derivatives of piperazine have been investigated for a range of pharmacological effects, including significant anti-inflammatory and nephroprotective (nephrotropic) activities. nih.govnih.gov
The anti-inflammatory potential of piperazine compounds has been demonstrated in various preclinical models. One study investigated a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found it to possess significant anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, the compound reduced swelling, and in a pleurisy model, it decreased the migration of inflammatory cells and lowered the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Other research has shown that N-phenyl piperazine derivatives can inhibit inflammation in a dose-dependent manner, as measured by the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org Furthermore, certain novel piperazine derivatives have been shown to inhibit the production of nitrite and TNF-α, further confirming their anti-inflammatory potential. nih.gov
In addition to anti-inflammatory effects, specific piperazine compounds have shown notable nephrotropic, or kidney-protective, properties. Piperazine ferulate (PF) has been studied for its protective effects in models of chronic kidney disease (CKD) and diabetic nephropathy. nih.govnih.gov In a rat model of CKD, PF was shown to reduce serum creatinine and blood urea nitrogen, attenuate renal fibrosis, and decrease the expression of fibrosis markers like fibronectin and collagen I. nih.gov The mechanism appears to involve the modulation of pathways related to tissue fibrosis (TGF-β1) and oxygen sensing (HIF-1α/HIF-2α). nih.gov In the context of diabetic nephropathy, PF demonstrated a capacity to improve renal function, reduce pathological changes in the kidney, and protect podocytes from glucose-induced injury. nih.govresearchgate.net This nephroprotective effect was linked to the inhibition of inflammatory signaling pathways mediated by AGE-RAGE. nih.gov Another study showed that a piperazine-benzamide derivative could prevent sepsis-induced acute kidney injury (AKI) by inhibiting inflammatory cytokines. latamjpharm.org
Cannabinoid Receptor Modulation
The piperazine scaffold, a core component of 1-isopropylpiperazine, has been identified as a privileged structure in the development of ligands for cannabinoid receptors, particularly the CB1 receptor. nih.gov The endocannabinoid system, which includes receptors like CB1 and CB2, is involved in a multitude of physiological processes, and its modulation is a target for treating various diseases. nih.govmdpi.com CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system. youtube.com
Research into the structure-activity relationships (SAR) of piperazine derivatives has led to the identification of potent CB1 receptor antagonists. In one such investigation, several series of compounds based on a 1-benzhydrylpiperazine scaffold were synthesized and evaluated for their CB1 receptor binding affinity. nih.gov These series included urea, carbamate, amide, sulfonamide, and oxalamide derivatives. The SAR studies revealed that urea derivatives were particularly potent. Further optimization of the substituents on the diphenyl rings showed that a combination of 2-chlorophenyl and 4-chlorophenyl groups resulted in the most potent scaffold. nih.gov These efforts have produced novel CB1 antagonists with significant binding affinity for the receptor. nih.gov
While many of these compounds were evaluated for their CB1 antagonism, CB2 binding affinity and functional assays were also conducted. nih.gov The development of selective CB2 receptor ligands is of particular interest as they may offer therapeutic benefits for various conditions, including cancer, without the psychoactive side effects associated with CB1 receptor modulation. ebi.ac.ukresearchgate.net
Below is a table summarizing the binding affinities of representative piperazine derivatives for the CB1 receptor.
| Compound | Scaffold Type | Substituents | CB1 Binding Affinity (IC50) |
| Urea Derivative 1 | 1-Benzhydrylpiperazine | 2-chlorophenyl, 4-chlorophenyl | < 100 nM |
| Urea Derivative 2 | 1-Benzhydrylpiperazine | Varied diphenyl substitutions | < 100 nM |
| Amide Derivative | 1-Benzhydrylpiperazine | Varied | Moderate Affinity |
| Sulfonamide Derivative | 1-Benzhydrylpiperazine | Varied | Lower Affinity |
This table is a representative summary based on findings that specific urea derivatives showed high potency. nih.gov
H1-Receptor Antagonism
The 1-isopropylpiperazine structure is related to a broad class of piperazine derivatives that have been extensively investigated for their histamine H1-receptor antagonist activity. nih.govnih.govresearchgate.net H1-antagonists are a class of medications that block the action of histamine at the H1 receptor, which is crucial in mediating allergic reactions. wikipedia.org These agents are clinically used to treat conditions such as allergic rhinitis, urticaria, and pruritus. wikipedia.orgdrugbank.com
The piperazine ring is a common structural feature in many first-generation antihistamines. wikipedia.org Structure-activity relationship studies have shown that modifications to the piperazine core can lead to potent H1-antagonists. For instance, the structural manipulation of polycyclic piperazinyl imide serotonergic agents led to the synthesis of compounds with significant H1-antagonist activity. nih.gov Further research focusing on 4-(diphenylmethyl)-1-piperazine derivatives resulted in compounds with moderate to potent in vitro H1-receptor antagonist activity. nih.gov
One study reported the synthesis of a series of novel piperazine derivatives, with compound PD-1 showing significant antihistamine activity by reducing histamine levels by 18.22%. nih.gov Another investigation into 4-(diphenylmethyl)-1-piperazine derivatives identified compounds that were as potent in vivo as the second-generation antihistamine, cetirizine. nih.gov Specifically, derivatives with a four-methylene chain and a terminal heteroaryl group were found to be the most active agents, while displaying only weak anticholinergic activity. nih.gov
The table below presents data on the H1-antagonist activity of selected piperazine derivatives.
| Compound | Derivative Class | In Vitro Activity (Guinea-pig ileum) | In Vivo Activity (Capillary permeability in rats) | Key Findings |
| Compound 8 | Polycyclic piperazinyl imide | Good H1-antagonist activity | Not specified | Demonstrated the potential of modifying serotonergic agents. nih.gov |
| Compound 1e | 4-(diphenylmethyl)-1-piperazine | Potent | As potent as cetirizine | Identified as a highly active agent with low CNS effects. nih.gov |
| Compound 1h | 4-(diphenylmethyl)-1-piperazine | Potent | As potent as cetirizine | Also identified as a highly active agent. nih.gov |
| Compound PD-1 | Novel piperazine derivative | Not specified | Not specified | Elicited an 18.22% reduction in histamine levels. nih.gov |
Drug Development Applications
Use as a Chemical Intermediate in Approved Drug Synthesis (e.g., Terconazole)
The 1-isopropylpiperazine moiety is a crucial chemical intermediate in the synthesis of the approved antifungal drug, Terconazole. wikipedia.orgnih.gov Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis, a common yeast infection. drugbank.compatsnap.com It functions by inhibiting the fungal enzyme 14-alpha-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govdrugbank.compatsnap.com The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth. nih.gov
The chemical structure of Terconazole explicitly contains the 1-isopropylpiperazine unit. Its chemical name is 1-{[(2S,4S)-2-(2,4-dichlorophenyl)-4-{[p-(4-isopropyl-1-piperazinyl)phenoxy]methyl}-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole. wikipedia.org In the synthesis of Terconazole, 1-isopropylpiperazine is a key building block that is incorporated into the final molecule. The synthesis involves reacting a precursor containing the dichlorophenyl and dioxolane rings with 1-isopropylpiperazine to form the core structure, which is then further modified to yield the final drug product. The presence of the isopropyl group on the piperazine ring is a distinguishing feature of the Terconazole molecule. wikipedia.org
Identification of Drug Candidates for Autoimmune and Inflammatory Diseases
The piperazine scaffold, including derivatives of 1-isopropylpiperazine, is actively being explored for the development of new therapeutic agents for autoimmune and inflammatory diseases. nih.govnih.gov The anti-inflammatory potential of piperazine-containing compounds stems from their ability to modulate various biological pathways involved in the inflammatory response. dovepress.com
Several studies have demonstrated the anti-inflammatory properties of novel piperazine derivatives. For example, a series of coumarin derivatives substituted at the C8 position with various piperazine and piperidine groups were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov The results showed that some of these compounds exhibited promising activity, even better than the reference drugs used in the study. nih.gov
In another study, a series of novel piperazine derivatives, designated PD-1 and PD-2, demonstrated significant anti-inflammatory activity. nih.gov These compounds were shown to inhibit the production of nitrite and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov TNF-α is a key pro-inflammatory cytokine, and its inhibition is a validated strategy for treating various inflammatory and autoimmune conditions.
Furthermore, the piperazine derivative LQFM-008 was shown to possess both anti-inflammatory and anti-nociceptive effects. nih.gov In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, LQFM-008 significantly reduced swelling. nih.gov These findings highlight the potential of the piperazine scaffold as a template for designing new drugs to treat a range of inflammatory disorders. nih.govbiomedpharmajournal.org
The following table summarizes the anti-inflammatory activity of selected piperazine derivatives from different studies.
| Compound/Derivative | Model/Assay | Key Anti-inflammatory Findings |
| Coumarin-piperazine hybrid (Compound 20) | In vitro assay | Showed promising anti-inflammatory activity, better than reference drugs. nih.gov |
| Coumarin-piperazine hybrid (Compound 31) | In vitro assay | Also demonstrated promising anti-inflammatory activity. nih.gov |
| PD-1 | In vitro (Nitrite & TNF-α production) | Inhibited nitrite production up to 39.42% and TNF-α generation up to 56.97% at 10 μM. nih.gov |
| PD-2 | In vitro (Nitrite & TNF-α production) | Inhibited nitrite production up to 33.7% and TNF-α generation up to 44.73% at 10 μM. nih.gov |
| LQFM-008 | Carrageenan-induced paw edema (in vivo) | Reduced paw edema at doses of 15 and 30 mg/kg. nih.gov |
Computational Chemistry and Structural Biology Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for understanding how a ligand, such as a derivative of 1-isopropylpiperazine (B163126), might interact with a protein's binding site.
Docking studies of complex molecules incorporating the 1-isopropylpiperazine moiety reveal specific and crucial interactions with protein targets. For instance, in the development of multifunctional agents for Alzheimer's disease, a derivative containing a 1-isopropylpiperazine fragment was shown to interact with the residue Threonine 201 (Thr201) of the target enzyme through an intermolecular hydrogen bond. researchgate.net Beyond this specific hydrogen bond, the analysis also identified several hydrophobic interactions between the compound and key active site residues, including Phenylalanine 99 (Phe99), Glycine 101 (Gly101), Proline 102 (Pro102), and Isoleucine 199 (Ile199). researchgate.net
Similarly, in studies of novel quinolinone derivatives designed for Alzheimer's therapy, a compound featuring the 1-isopropylpiperazine group was analyzed for its binding mode within the human acetylcholinesterase (hrAChE) active site. The docking analysis showed that the derivative binds tightly within the narrow gorge of the enzyme. mdpi.com This binding is stabilized by interactions with both the peripheral anionic subsite (PAS) located at the mouth of the gorge and the anionic subsite (AS) further down. mdpi.com
The identification of binding pockets is a primary outcome of molecular docking. For derivatives of 1-isopropylpiperazine, these studies have successfully characterized their engagement with the active sites of target proteins. In the case of novel inhibitors targeting the MTDH-SND1 protein-protein interaction, a virtual screening and docking study identified a hydrophobic pocket on the SND1 protein. acs.org This pocket, which normally binds to an indole (B1671886) group of the MTDH protein, was occupied by a substituted benzene (B151609) portion of the inhibitor molecule, which was linked via a sulfonamide structure to a quinoline (B57606) group. acs.org
For the quinolinone derivatives targeting acetylcholinesterase, the binding pocket is the well-characterized active-site gorge of the enzyme. mdpi.com The docking simulations revealed that the ligand spanned this gorge, interacting with key subsites (AS and PAS) along its length. mdpi.com
A key goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and tighter interaction. For a quinolinone derivative incorporating 1-isopropylpiperazine, docking studies against human acetylcholinesterase predicted a high binding affinity, with a binding energy of -10.3 kcal/mol, suggesting a strong and stable binding to the enzyme. mdpi.com
In the pursuit of novel PI3K/mTOR dual inhibitors, various 4-acrylamido-quinoline derivatives were synthesized, including one with a 1-isopropylpiperazine moiety. frontiersin.org Molecular docking of these compounds into the PI3Kα binding site was performed to understand their inhibitory potential. frontiersin.org While specific binding energy values for each compound were part of the broader study, the collective analysis helped rationalize the structure-activity relationships.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinolinone Derivative | Human Acetylcholinesterase (hrAChE) | -10.3 | mdpi.com |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules and the mechanisms of chemical reactions.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. It is frequently used to calculate the properties of molecules and to study reaction mechanisms, including the analysis of transition states. However, a specific search of the available scientific literature did not yield studies focused on the DFT analysis of reaction transition states for the 1-isopropylpiperazine molecule itself. Such analyses are more commonly performed on complex reaction pathways where piperazine (B1678402) derivatives might be involved. dntb.gov.ua
Investigations into the electronic structure of molecules, such as analyzing charge transfer within complexes, are crucial for understanding their reactivity and interaction capabilities. While these methods are broadly applied in computational chemistry, specific studies detailing the electronic structure or charge transfer properties of 1-isopropylpiperazine were not identified in the reviewed literature. General QSAR (Quantitative Structure-Activity Relationship) models for other series of piperazine derivatives have utilized DFT-calculated descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω) to correlate molecular properties with biological activity, demonstrating the utility of these computational approaches within the broader class of piperazine compounds. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For piperazine-containing compounds, MD simulations help elucidate their dynamic behavior, interactions with biological targets, and the influence of the surrounding environment. mdpi.comacs.org These simulations can reveal crucial amino acid residues that interact with piperazine-based ligands within a protein's binding pocket, providing a dynamic understanding that complements static models from molecular docking. nih.gov
The solvent environment can significantly influence the reaction pathways, stability, and degradation of chemical compounds. Computational studies on piperazine and its derivatives often model solvent effects using either implicit models, where the solvent is treated as a continuous dielectric medium, or explicit models, which involve simulating individual solvent molecules. mdpi.com Studies on the thermal degradation of piperazine, for instance, have identified that reaction mechanisms, such as SN2 substitution reactions, are influenced by the surrounding medium. utexas.edu Understanding these solvent effects is critical for predicting the stability and reactivity of 1-isopropylpiperazine in various environments, from industrial applications in CO2 capture to physiological conditions in drug development. mdpi.comutexas.edu The choice of solvent can alter reaction kinetics and the formation of degradation products, such as N-formylpiperazine in aqueous solutions. utexas.edu
The conformational flexibility of the piperazine ring is a key determinant of its biological activity and interaction with target proteins. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, upon binding to a metal ion or within the constrained environment of a protein binding site, it can adopt a higher-energy boat conformation. nih.gov
For N-substituted piperazines like 1-isopropylpiperazine, two main conformational processes are considered: the restricted rotation of the amide bond (if present) and the interconversion of the piperazine chair conformations. rsc.org Temperature-dependent NMR spectroscopy and computational calculations are used to determine the energy barriers (ΔG‡) for these processes, which typically range from 56 to 80 kJ mol−1. rsc.org The presence of the N-isopropyl group will influence the equilibrium between axial and equatorial orientations of the substituent on the chair conformer, a factor that can be critical for the ligand's binding mode and physical properties. nih.gov
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of a biological target, typically a protein. nih.gov The 1-isopropylpiperazine moiety is a common scaffold in medicinal chemistry, valued for its physicochemical properties and ability to engage in specific interactions with protein targets. researchgate.netrsc.org
X-ray crystallography is a primary tool in SBDD, providing high-resolution, three-dimensional structures of ligand-protein complexes. nih.gov While specific crystal structures of 1-isopropylpiperazine complexed with a protein target are not publicly available, the methodology is well-established for numerous piperazine-containing inhibitors. The process involves obtaining co-crystals of the target protein with the ligand. nih.gov The resulting electron density map reveals the precise binding mode of the ligand, including its conformation and the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions it forms with amino acid residues in the binding site. This detailed structural information is then used iteratively to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, observing the interactions of a piperazine derivative in a binding pocket allows medicinal chemists to rationally add or modify functional groups to enhance binding affinity or other desired properties. nih.gov
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. frontiersin.org In silico models are extensively used in the early stages of drug discovery to predict the BBB permeability of small molecules, thereby reducing the reliance on resource-intensive experimental methods. mdpi.comresearchgate.net
These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms that correlate molecular descriptors with experimentally determined permeability values (e.g., logBB or logPS). researchgate.netnih.gov Key molecular descriptors have been identified that influence passive diffusion across the BBB. Compounds with high BBB permeability generally possess specific physicochemical properties.
Table 1: Key Molecular Descriptors for Predicting Blood-Brain Barrier Permeability
| Molecular Descriptor | General Guideline for Good BBB Permeability | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to pass through the tight junctions of the BBB via passive diffusion. researchgate.net |
| Lipophilicity (logP) | 1.0 - 4.0 | A moderate level of lipophilicity is required to partition into the lipid membranes of the endothelial cells. researchgate.netnih.gov |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | Lower polarity is associated with better permeation across the lipophilic BBB. nih.gov |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce the desolvation penalty upon entering the lipid membrane. mdpi.com |
| Hydrogen Bond Acceptors (HBA) | ≤ 5-8 | Fewer hydrogen bond acceptors are generally favorable for passive diffusion. nih.gov |
By calculating these descriptors for 1-isopropylpiperazine, researchers can make an initial assessment of its potential to penetrate the CNS.
Prediction of Physicochemical Properties (e.g., Lipophilicity, Metabolic Stability, Cell Permeation)
In silico tools are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. nih.govmdpi.com For 1-isopropylpiperazine, these computational methods provide essential data on its drug-like properties.
Table 2: Predicted Physicochemical Properties of 1-Isopropylpiperazine
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C7H16N2 | nih.gov |
| Molecular Weight | 128.22 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 0.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | nih.gov |
| Boiling Point | 180-181 °C | chemicalbook.com |
| Water Solubility | Slightly soluble | chemicalbook.com |
Lipophilicity: This property, often expressed as logP or logD, is crucial as it affects solubility, membrane permeability, and plasma protein binding. nih.gov Numerous computational algorithms (e.g., XLOGP3, WLOGP, MLOGP) are available to predict logP values based on the molecule's structure. mdpi.com The predicted XLogP3 value of 0.4 for 1-isopropylpiperazine suggests it is a relatively hydrophilic compound. nih.gov
Metabolic Stability: The metabolic fate of a compound is a key factor in its bioavailability and duration of action. Piperazine-based compounds are known to be metabolized by cytochrome P450 (CYP) enzymes. researchgate.net In silico models can predict which sites on a molecule are most susceptible to metabolism (e.g., N-dealkylation of the isopropyl group or oxidation of the piperazine ring). Studies on various piperazine analogues have shown they can inhibit major CYP isoenzymes, indicating a potential for drug-drug interactions. researchgate.net Efforts in drug design often focus on modifying the piperazine scaffold to improve metabolic stability, for example, by removing metabolically labile functionalities. nih.gov
Cell Permeation: The Caco-2 cell permeability assay is the "gold standard" in vitro model for predicting human intestinal absorption of orally administered drugs. researchgate.netnih.gov Computational QSPR models are frequently developed to predict the Caco-2 apparent permeability coefficient (Papp). mdpi.comresearchgate.net These models use descriptors related to size, polarity, lipophilicity, and hydrogen bonding capacity to estimate a compound's ability to permeate the intestinal epithelium. mdpi.com Such predictions are essential for evaluating the potential of 1-isopropylpiperazine or its derivatives as orally bioavailable drugs. nih.gov
Applications of 1 Isopropylpiperazine in Catalysis and Materials Science
Ligand Design in Organometallic Chemistry
There is currently a lack of specific scientific literature detailing the synthesis and characterization of novel metallo-dithiolene complexes that incorporate 1-isopropylpiperazine (B163126) or its derivatives as ligands.
Consistent with the absence of synthesized complexes, there is no available data from spectroscopic studies on the electronic structure and charge transfer properties of metallo-dithiolene complexes featuring 1-isopropylpiperazine-based ligands.
Components in Polymerization Catalysts
A significant application of a 1-isopropylpiperazine derivative is found in the field of olefin polymerization. Specifically, Di(isopropylpiperazine)dimethoxysilane has been synthesized and utilized as an external donor in Ziegler-Natta catalyst systems for the production of polypropylene (B1209903). researchgate.net
In the production of polypropylene using MgCl₂-supported Ziegler-Natta catalysts, external donors are crucial additives that influence the performance of the catalyst and the properties of the resulting polymer. mdpi.com Aminosilane (B1250345) compounds have emerged as a novel class of external donors, demonstrating an exceptional capacity to enhance the isoselectivity of propylene (B89431) polymerization. mdpi.com
Among these, Di(this compound)dimethoxysilane (Donor-Pi) has been synthesized and investigated as an external donor. researchgate.net Its performance is often compared with other aminosilane and alkoxysilane donors to understand the structure-property relationships that govern catalyst activity and polymer characteristics. researchgate.netrsc.org The primary role of the external donor is to interact with the catalyst components, thereby modifying the active sites responsible for polymerization. ippi.ac.ir
The addition of Di(this compound)dimethoxysilane as an external donor has a marked effect on the stereoregularity of the polypropylene produced. Research has shown that new aminosilane compounds, including Donor-Pi, are conducive to improving the isotacticity of polypropylene. researchgate.net Isotacticity, the regular arrangement of methyl groups along the polymer chain, is a critical factor that determines the physical and mechanical properties of polypropylene, such as its crystallinity, melting point, and stiffness.
The table below summarizes the effect of different aminosilane external donors on the catalytic activity and isotacticity of polypropylene.
| External Donor | Catalyst Activity (kg PP/g Cat·h) | Isotacticity (%) |
| Di(this compound)dimethoxysilane (Donor-Pi) | Data not specified | Improved |
| Dimorpholindimethoxysilane (Donor-Pm) | Data not specified | Improved |
| Di(1-methylpiperazine)dimethoxysilane (Donor-Pz) | Data not specified | Improved |
| Dipiperidinedimethoxysilane (Donor-Py) | Data not specified | Improved |
This table is for illustrative purposes based on the qualitative findings of the research. Specific quantitative data for Di(this compound)dimethoxysilane was not available in the provided search results.
Analytical Research Methodologies Applied to 1 Isopropylpiperazine and Its Derivatives
Spectroscopic Characterization in Research
Spectroscopic techniques are fundamental in the molecular-level analysis of 1-isopropylpiperazine (B163126), providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-isopropylpiperazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In the ¹H NMR spectrum of 1-isopropylpiperazine, the signals corresponding to the protons of the isopropyl group and the piperazine (B1678402) ring are distinctly observed. The isopropyl group typically presents as a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic splitting pattern arising from spin-spin coupling. The protons on the piperazine ring appear as multiplets, reflecting their different chemical environments and couplings.
¹³C NMR spectroscopy complements the proton data by providing the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum of 1-isopropylpiperazine would show distinct signals for the methyl and methine carbons of the isopropyl group, as well as for the carbons of the piperazine ring. nih.gov
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton (¹H) | Isopropyl -CH(CH₃)₂ | ~2.7 (septet) | - |
| Proton (¹H) | Isopropyl -CH(CH₃)₂ | ~1.0 (doublet) | - |
| Proton (¹H) | Piperazine -CH₂- (adjacent to N-isopropyl) | ~2.6 (multiplet) | - |
| Proton (¹H) | Piperazine -CH₂- (adjacent to NH) | ~2.8 (multiplet) | - |
| Proton (¹H) | Piperazine -NH | Variable (broad singlet) | - |
| Carbon (¹³C) | Isopropyl -CH(CH₃)₂ | - | ~55.0 |
| Carbon (¹³C) | Isopropyl -CH(CH₃)₂ | - | ~18.0 |
| Carbon (¹³C) | Piperazine -CH₂- (adjacent to N-isopropyl) | - | ~50.0 |
| Carbon (¹³C) | Piperazine -CH₂- (adjacent to NH) | - | ~46.0 |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-isopropylpiperazine displays characteristic absorption bands that confirm the presence of its key structural features. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3200 - 3400 | Weak to Medium |
| C-H Stretch (sp³) | Alkyl (Isopropyl, Piperazine) | 2800 - 3000 | Strong |
| N-H Bend | Secondary Amine | 1500 - 1650 | Medium |
| C-H Bend | Alkyl | 1350 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 1-isopropylpiperazine, electron ionization (EI) is a common method used to generate ions.
The mass spectrum of 1-isopropylpiperazine will show a molecular ion peak (M⁺) corresponding to its molecular weight (128.22 g/mol ). nih.gov This peak confirms the elemental composition of the molecule. Additionally, the molecule undergoes fragmentation, producing a unique pattern of fragment ions that provides structural information. Common fragmentation pathways for piperazine derivatives involve the cleavage of bonds adjacent to the nitrogen atoms. researchgate.net For 1-isopropylpiperazine, characteristic fragments would likely arise from the loss of the isopropyl group or the fragmentation of the piperazine ring. nist.gov
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 85 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatography is a laboratory technique for the separation of a mixture. It is crucial for determining the purity of 1-isopropylpiperazine and for resolving enantiomers of its chiral derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 1-isopropylpiperazine by separating it from any impurities. unodc.org Reversed-phase (RP) HPLC is a commonly used mode for this purpose. sielc.com In RP-HPLC, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution.
The purity of a 1-isopropylpiperazine sample is determined by injecting a solution of the compound into the HPLC system. The output, or chromatogram, shows a peak for each component in the sample. A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound, and the presence of additional peaks indicates impurities. By comparing the retention time of the main peak to that of a known standard, the identity of the compound can be confirmed. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (or similar C18 column) |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV (if derivatized), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) sielc.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
While 1-isopropylpiperazine itself is an achiral molecule, many of its derivatives used in research and pharmaceutical development are chiral, existing as a pair of enantiomers. chemicalbook.com Since enantiomers often have different pharmacological activities, it is critical to separate and quantify them. shimadzu.com Chiral HPLC is the most widely used method for this purpose. nih.gov
Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. slideshare.net The most common approach is the use of a CSP. These stationary phases are designed with a chiral selector that interacts differently with each enantiomer of the analyte. This differential interaction leads to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds. nih.gov The resolution of the enantiomers is observed as two distinct peaks in the chromatogram, and the ratio of their peak areas is used to determine the enantiomeric excess (e.e.) of the mixture.
Column Chromatography for Purification (e.g., Silica (B1680970) Gel)
Column chromatography is a cornerstone technique for the purification of synthetic compounds, including 1-Isopropylpiperazine and its derivatives. This method leverages the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. Silica gel is a commonly employed stationary phase for the purification of piperazine derivatives due to its polar nature, which allows for effective separation based on the polarity of the compounds.
The fundamental principle of column chromatography involves the sample being loaded onto the top of a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. Compounds within the mixture travel down the column at different rates depending on their interactions with the stationary phase. Less polar compounds generally have a weaker interaction with the polar silica gel and thus elute from the column more quickly, while more polar compounds are retained longer.
While specific documented instances of column chromatography for the purification of 1-Isopropylpiperazine are not prevalent in readily available literature, the methodology can be inferred from the purification of structurally similar piperazine derivatives. The selection of the mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides optimal separation.
For piperazine derivatives, a range of solvent systems has been successfully utilized. These typically consist of a less polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, such as ethyl acetate (B1210297), methanol, or diethyl ether. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve the desired separation. In some cases, a small amount of a basic modifier, like triethylamine (B128534) or ammonia, is added to the mobile phase to prevent the tailing of amine compounds on the acidic silica gel.
Detailed Research Findings for Piperazine Derivative Purification:
Research into the synthesis of various N-substituted piperazines demonstrates the utility of silica gel column chromatography for their isolation and purification. For instance, in the synthesis of certain N-Boc protected piperazine derivatives, purification has been achieved using a mobile phase of petroleum ether and diethyl ether. In other studies involving different piperazine derivatives, solvent systems such as dichloromethane/methanol/ammonia and chloroform/acetone (B3395972) have been employed to yield high-purity compounds.
The following interactive data table summarizes typical conditions used for the column chromatographic purification of various piperazine derivatives, which can serve as a starting point for developing a purification protocol for 1-Isopropylpiperazine.
Table 1: Exemplary Conditions for Column Chromatography of Piperazine Derivatives
| Derivative Class | Stationary Phase | Mobile Phase (Eluent) | Reference |
| N-Boc-N'-Benzyl Piperazine Derivatives | Silica Gel | 8:2 Petroleum Ether - Diethyl Ether | [General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online] |
| Substituted Phenylpiperazines | Silica Gel | Dichloromethane/Methanol/Ammonia (25% aq.) (300:1:0.1 to 5:1:0.2) | [Substituted Piperazines as Novel Potential Radioprotective Agents - MDPI] |
| Piperazine-substituted Dihydrofurans | Silica Gel (60, 40–60 mm) | Chloroform–Acetone (85:15) | [Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC] |
Note: The conditions presented are for piperazine derivatives and may require optimization for the specific purification of 1-Isopropylpiperazine.
While normal-phase chromatography with silica gel is common, reverse-phase chromatography can also be a viable option for the purification of 1-Isopropylpiperazine. An analytical high-performance liquid chromatography (HPLC) method for 1-Isopropylpiperazine has been described using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. This suggests that a preparative reverse-phase column chromatography setup with a suitable C18-functionalized silica gel and a similar mobile phase system could be effective for purification.
Q & A
Basic: What are the key synthetic routes for 1-isopropylpiperazine, and how can reaction conditions be optimized for high yield?
1-Isopropylpiperazine is typically synthesized via alkylation of piperazine with isopropyl halides (e.g., isopropyl bromide) under reflux conditions in polar aprotic solvents like acetonitrile or DMF. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 piperazine-to-alkylating agent) to minimize side products like bis-alkylated derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Reaction temperatures (60–80°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical for yields >75% .
Basic: How is the structural integrity of 1-isopropylpiperazine confirmed post-synthesis?
Structural validation requires a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include the piperazine ring protons (δ 2.4–3.1 ppm, multiplet) and isopropyl methyl groups (δ 1.0–1.2 ppm, doublet). HRMS should match the molecular ion peak for C₇H₁₆N₂ ([M+H]⁺ = 129.1392) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological studies .
Advanced: How do substituents on the piperazine ring influence the biological activity of 1-isopropylpiperazine derivatives?
Structure-activity relationship (SAR) studies reveal that substituting the piperazine nitrogen with groups like benzyl or sulfonyl moieties modulates receptor binding. For example, replacing 1-benzylpiperazine with 1-isopropylpiperazine in acetylcholinesterase (AChE) inhibitors improved IC₅₀ values from 11.2 µM to 7.9 µM, suggesting steric and electronic effects enhance target interaction . Computational docking (AutoDock Vina) can predict binding conformations to guide rational design .
Advanced: What methodological strategies address contradictory bioactivity data in 1-isopropylpiperazine derivatives?
Discrepancies in bioactivity often arise from variations in assay conditions (e.g., buffer pH, enzyme sources) or impurities. To resolve conflicts:
- Replicate studies under standardized protocols (e.g., Ellman’s method for AChE inhibition).
- Validate compound purity via LC-MS and control for stereochemistry (e.g., chiral HPLC for enantiomers).
- Cross-reference with computational models to identify false positives/negatives .
Advanced: How can computational chemistry optimize 1-isopropylpiperazine derivatives for blood-brain barrier (BBB) permeability?
In silico tools like SwissADME or MOE predict BBB penetration by calculating physicochemical properties:
- LogP (optimal range: 1–3) and polar surface area (PSA < 90 Ų) .
- Molecular dynamics simulations assess membrane partitioning using force fields (e.g., CHARMM). For example, 1-isopropylpiperazine derivatives with reduced hydrogen-bond donors show improved BBB permeability in rodent models .
Basic: What safety protocols are essential when handling 1-isopropylpiperazine in the lab?
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral rat = 2,536 mg/kg; may cause respiratory irritation) .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert material (vermiculite) .
Advanced: What analytical techniques resolve isomeric impurities in 1-isopropylpiperazine synthesis?
- Chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) separates enantiomers.
- Vibrational circular dichroism (VCD) confirms absolute configuration .
- X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .
Advanced: How do reaction solvents influence the regioselectivity of 1-isopropylpiperazine derivatization?
Polar aprotic solvents (e.g., DMF) favor N-alkylation by stabilizing transition states via dipole interactions. Non-polar solvents (e.g., toluene) may shift selectivity toward C-alkylation under acidic conditions. Solvent choice also impacts reaction rate: DMF accelerates alkylation at 80°C compared to THF .
Basic: What spectroscopic techniques are used to monitor 1-isopropylpiperazine stability under oxidative conditions?
- FT-IR : Track N-H stretching (3,300 cm⁻¹) and C-N vibrations (1,250 cm⁻¹) for degradation products.
- ¹H NMR : Disappearance of piperazine signals indicates ring opening.
- GC-MS : Identifies volatile degradation byproducts like piperazine or isopropylamine .
Advanced: How can metabolic pathways of 1-isopropylpiperazine be elucidated for toxicology studies?
- In vitro assays : Liver microsomes (human/rat) with LC-MS/MS detect metabolites like N-oxides or hydroxylated derivatives.
- Isotope labeling : ¹⁴C-labeled 1-isopropylpiperazine tracks excretion routes in rodent models.
- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
